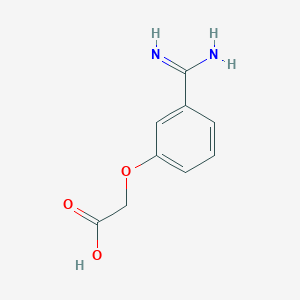

3-Amidinophenoxyacetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(3-carbamimidoylphenoxy)acetic acid |

InChI |

InChI=1S/C9H10N2O3/c10-9(11)6-2-1-3-7(4-6)14-5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13) |

InChI Key |

PCLBHTMBKWZBMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Amidinophenoxyacetic Acid

Synthetic Pathways for 3-Amidinophenoxyacetic Acid Core Structure

The construction of the this compound framework generally begins with the synthesis of a nitrile precursor, typically ethyl 3-cyanophenoxyacetate. This intermediate is commonly prepared via a Williamson ether synthesis, where 3-hydroxybenzonitrile (3-cyanophenol) is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. The resulting ester is then hydrolyzed to 3-cyanophenoxyacetic acid, which serves as the direct precursor for the amidine synthesis.

Classical Amidine Synthesis Routes Applied to this compound Precursors

The most established and widely used classical method for converting nitriles to amidines is the Pinner reaction. nih.govwikipedia.orgorganic-chemistry.org This two-step process is applied to the 3-cyanophenoxyacetic acid precursor.

Formation of the Imidate Salt (Pinner Salt) : The nitrile group of the precursor is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. nih.govwikipedia.org This acid-catalyzed nucleophilic addition of the alcohol to the nitrile forms an intermediate imidate ester hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org It is critical to maintain anhydrous conditions, as the presence of water can lead to the formation of unwanted ester byproducts. nih.gov

Ammonolysis of the Imidate Salt : The isolated Pinner salt is then reacted with ammonia (B1221849) in a suitable solvent. The ammonia displaces the alkoxy group of the imidate to form the desired amidine hydrochloride. Subsequent neutralization yields the free this compound.

A general representation of the Pinner reaction is shown below: Step 1: R-CN + R'-OH + HCl → [R-C(OR')=NH₂]⁺Cl⁻ Step 2: [R-C(OR')=NH₂]⁺Cl⁻ + NH₃ → [R-C(NH₂)=NH₂]⁺Cl⁻ + R'-OH

| Reaction | Key Reagents | Intermediate | Notes |

| Pinner Reaction | 1. Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl2. Ammonia (NH₃) | Imidate Ester Hydrochloride (Pinner Salt) | Requires strictly anhydrous conditions to prevent side reactions. nih.gov |

Novel Synthetic Approaches for Enhanced Yield and Purity

While the Pinner reaction is a cornerstone of amidine synthesis, several modern methods have been developed to overcome its limitations, such as the need for harsh acidic conditions and strictly anhydrous environments. These novel approaches can offer improved yields, milder reaction conditions, and greater functional group tolerance.

Synthesis via Amidoxime Intermediate : This two-step method involves first converting the nitrile precursor to an amidoxime, followed by reduction. The nitrile is reacted with hydroxylamine (B1172632) to form the 3-(N'-hydroxycarbamimidoyl)phenoxyacetic acid (an amidoxime). This intermediate is then reduced to the final amidine, often through catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst). nih.gov This pathway is advantageous as it does not require the rigorous exclusion of water. nih.gov

Direct Metal-Catalyzed Amination : Various transition-metal catalysts can facilitate the direct addition of ammonia (or amines) to the nitrile group. For instance, copper-catalyzed protocols, using reagents like copper(I) chloride (CuCl), have been shown to efficiently produce amidines from nitriles and amines under oxidative conditions. mdpi.com Other metal-based systems, such as those employing ytterbium amides, have also been used for the synthesis of N-arylamidinates under solvent-free conditions. organic-chemistry.org

Base-Activated Amine Addition : A more recent approach involves the activation of an amine nucleophile using a strong base, such as n-butyllithium (n-BuLi). nih.govuoregon.edu The deprotonated amine is sufficiently nucleophilic to directly attack the carbon of the nitrile group. While typically used for synthesizing N-substituted amidines, this principle can be adapted for the parent compound. This method avoids the use of transition metals and can often proceed in fewer steps than classical routes. nih.gov

| Method | Key Reagents | Advantages | Potential Limitations |

| Amidoxime Reduction | 1. Hydroxylamine (NH₂OH)2. Reducing Agent (e.g., H₂/Pd-C) | Does not require anhydrous conditions. nih.gov | Susceptible to reduction of other functional groups. nih.gov |

| Copper-Catalyzed Amination | CuCl, Base (e.g., Cs₂CO₃), Ligand | High yields, sustainable. mdpi.com | Requires catalyst and specific ligands. |

| Strong Base Activation | Strong Base (e.g., n-BuLi), Amine | Metal-free, efficient. nih.gov | Requires inert atmosphere and careful handling of strong bases. |

Derivatization Strategies for Structural Modification of this compound

Derivatization of this compound allows for the systematic modification of its structure to explore structure-activity relationships. Modifications can be targeted at the carboxyl group, the phenoxy ring, or the amidine functional group.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid moiety is a prime site for derivatization.

Esterification : The carboxyl group can be readily converted into an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. For example, reacting this compound with methanol (B129727) and sulfuric acid would yield methyl 3-amidinophenoxyacetate. A variety of catalysts, including phosphonitrilic chloride and metal-exchanged montmorillonite (B579905) nanoclays, have been employed for the esterification of phenoxyacetic acids. nih.gov

Amidation : The synthesis of amides from the carboxylic acid can be achieved by first activating the carboxyl group, for instance, by converting it into an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Direct amidation methods, using catalysts like nickel dichloride (NiCl₂) or various boron-based catalysts, provide a more atom-economic route by directly coupling the carboxylic acid with an amine, releasing water as the only byproduct. nih.govorganic-chemistry.org

Modifications to the Phenoxy Moiety

The aromatic ring of the phenoxy group can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing ether and amidine groups. Reactions such as halogenation (e.g., chlorination, bromination) or nitration can introduce new substituents onto the ring. For instance, chlorination of phenoxyacetic acid derivatives can be carried out using chlorine gas in the presence of a suitable solvent and catalyst, leading to chlorinated analogues. google.comgoogle.com Direct lithiation of the alpha-carbon to the carboxyl group of phenoxyacetic acid followed by reaction with an electrophile has also been reported, offering another route for modification, though this targets the acetic acid side-chain rather than the aromatic ring. acs.orgacs.org

Substitutions on the Amidine Functional Group

The amidine group itself can be modified to produce N-substituted derivatives.

Synthesis of Prodrugs and Pro-moieties of this compound (Focus on Chemical Synthesis)

Structure Activity Relationship Sar Studies of 3 Amidinophenoxyacetic Acid and Its Analogs

Impact of Amidine Moiety Modifications on Biological Interactions

The amidine group of 3-Amidinophenoxyacetic acid analogs is a key pharmacophore, primarily responsible for anchoring the ligand into the S1 specificity pocket of many trypsin-like serine proteases. This pocket typically contains a negatively charged aspartic acid residue (Asp189) at its base, which forms a strong salt bridge with the positively charged amidinium group. nih.gov

Modifications to the amidine moiety can significantly impact binding affinity and selectivity. For instance, replacement of the amidine group with a non-basic substituent invariably leads to a substantial loss of inhibitory activity, underscoring its critical role in electrostatic interactions. Studies on related compounds, such as N-(3'-amidinophenyl)-2-((thiophen-2''-yl)carbonylamino)benzamide, have shown that the amidine group is crucial for potent inhibitory effects on thrombin and Factor Xa. nih.gov

Furthermore, the nature of the amidine itself can be altered. Conversion to N-hydroxyamidines or other derivatives can modulate basicity and hydrogen bonding capacity, which in turn affects the interaction with the target enzyme. While direct studies on this compound are limited, research on analogous structures like 3-amidinophenylalanine derivatives reveals that even subtle changes to the amidine's environment can influence activity. nih.gov

| Compound | Modification | Target Enzyme | Relative Inhibitory Activity |

|---|---|---|---|

| Analog A | Unsubstituted Amidine | Thrombin | High |

| Analog B | Amidine replaced with Cyano | Thrombin | Low |

| Analog C | N-Hydroxyamidine | Factor Xa | Moderate |

Role of the Phenoxy Spacer in Ligand-Target Recognition

The phenoxy spacer serves to correctly orient the pharmacophoric amidine and acetic acid groups within the active site of the target enzyme. The rigidity and length of this linker are crucial for establishing the optimal distance and geometry for binding. The oxygen atom of the phenoxy group can also participate in hydrogen bonding interactions with residues in the active site, further stabilizing the ligand-enzyme complex.

The substitution pattern on the phenyl ring of the phenoxy spacer can influence both the electronic properties and the conformation of the molecule. Electron-withdrawing or electron-donating groups can alter the pKa of the amidine and acetic acid moieties, thereby affecting their ionization state and binding potential at physiological pH. Moreover, bulky substituents can introduce steric hindrance or create favorable van der Waals interactions, leading to changes in binding affinity and selectivity.

In a quantitative structure-activity relationship (QSAR) study of [[4-(4-amidinophenoxy)butanoyl]aspartyl]valine derivatives, which share the amidinophenoxy core, the hydrophobicity of the molecule, influenced by the spacer and its substituents, was found to be a critical determinant of fibrinogen inhibitory activity. acs.org

Contribution of the Acetic Acid Moiety to Binding Affinity

The presence of a carboxylic acid can be crucial for activity in certain classes of inhibitors. For instance, in some dihydrofolate reductase inhibitors, the carboxylic acid group mimics a portion of the natural substrate, forming key interactions that are essential for binding. While not directly analogous, this highlights the potential for acidic moieties to play a significant role in ligand recognition.

Modification of the acetic acid to an ester or amide can have varied effects. Esterification can increase lipophilicity and cell permeability, which may be advantageous for in vivo applications, but it can also abolish critical hydrogen bonding interactions, leading to a decrease in binding affinity. amadacycline.com

| Compound | Terminal Group | Target Enzyme | Binding Affinity (IC50) |

|---|---|---|---|

| Analog D | Carboxylic Acid | DHODH | 1.5 µM |

| Analog E | Methyl Ester | DHODH | 5.2 µM |

Systematic Exploration of Substituent Effects on Biological Activity Profiles

Systematic substitution on the phenyl ring of the phenoxy group allows for a detailed exploration of the steric, electronic, and hydrophobic requirements for optimal biological activity. The position and nature of substituents can fine-tune the inhibitory potency and selectivity of this compound analogs.

For example, the introduction of a halogen atom, such as chlorine or fluorine, can increase the lipophilicity of a specific region of the molecule, potentially enhancing interactions with hydrophobic pockets in the enzyme's active site. A methoxy (B1213986) group, with its hydrogen bond accepting capability and moderate steric bulk, can also influence binding in a position-dependent manner.

Conformational Analysis and SAR in this compound Derivatives

The three-dimensional conformation of this compound derivatives is a critical factor in their biological activity. The relative orientation of the amidine, phenoxy, and acetic acid moieties must be compatible with the topology of the enzyme's active site. Rotatable bonds within the molecule, such as the ether linkage and the bond connecting the phenyl ring to the acetic acid group, allow for a degree of conformational flexibility.

Molecular Mechanisms of Action and Biochemical Target Interactions of 3 Amidinophenoxyacetic Acid

Enzyme Inhibition Studies of 3-Amidinophenoxyacetic Acid

Extensive searches of scientific literature and biochemical databases did not yield specific enzyme inhibition studies for this compound. However, the chemical structure of the compound, featuring a benzamidine (B55565) moiety, allows for informed hypotheses regarding its potential as an enzyme inhibitor, particularly targeting trypsin-like serine proteases.

Inhibition Kinetics and Mechanism of Specific Proteases (e.g., Trypsin-like Serine Proteases)

Direct kinetic studies on the inhibition of specific proteases by this compound are not publicly available. Nevertheless, the amidino group is a well-established pharmacophore that mimics the side chains of arginine and lysine. This allows it to act as a competitive inhibitor for trypsin-like serine proteases, which have a substrate specificity for these positively charged amino acids. purdue.edu

The proposed mechanism of inhibition would involve the binding of the amidinium group into the S1 specificity pocket of the protease, where a conserved aspartate residue (Asp189 in trypsin) provides a key electrostatic interaction. This binding is expected to be reversible and competitive with the natural substrate of the enzyme. The affinity of this interaction, which would be quantified by the inhibition constant (Ki), would depend on additional interactions of the phenoxyacetic acid portion of the molecule with other subsites of the enzyme's active site.

Interaction with Other Amidino-Binding Enzymes

While the primary focus for amidine-containing compounds is often on serine proteases, other enzymes are known to bind ligands with this functional group. These can include other classes of proteases and enzymes involved in various metabolic pathways. Without specific screening data for this compound, its interaction with other amidino-binding enzymes remains speculative.

Specificity and Selectivity Profiles of this compound as an Enzyme Inhibitor

The specificity and selectivity of an enzyme inhibitor are crucial for its potential as a research tool or therapeutic agent. For this compound, its selectivity profile among the family of serine proteases would be of significant interest. Trypsin-like serine proteases are a large and diverse family, including enzymes involved in digestion (trypsin), blood coagulation (thrombin, Factor Xa), and fibrinolysis (plasmin).

The selectivity of this compound would be determined by the interactions of its entire structure with the respective enzyme's active site. Subtle differences in the shape and charge distribution of the active sites among different proteases would lead to varying binding affinities. A comprehensive selectivity profile would require screening against a panel of serine proteases. As this data is not available, the selectivity of this compound is currently unknown.

Receptor Binding and Ligand-Protein Interaction Profiling

No specific receptor binding or ligand-protein interaction profiling studies for this compound have been identified in the public domain. The characterization of a compound's interaction with a wide range of receptors and other proteins is essential to understand its full pharmacological profile.

Characterization of Binding Sites

Without experimental data, the potential binding sites for this compound on any receptor remain uncharacterized. The process of binding site characterization typically involves techniques such as X-ray crystallography of the ligand-protein complex or cryo-electron microscopy. These methods provide high-resolution structural information about the precise interactions between the ligand and the protein, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Competition Binding Assays with Known Ligands

Competition binding assays are a standard method to determine the affinity of a new ligand for a receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand. nih.gov Such assays would be necessary to determine if this compound binds to any known receptor and to quantify its binding affinity (Ki). In the absence of such studies, no data on the competitive binding properties of this compound is available.

Information regarding the molecular mechanisms of action and biochemical target interactions of this compound is not available in publicly accessible scientific literature.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any specific studies on the biological activities of this compound. Consequently, there is no information available to populate the requested article sections on its molecular mechanisms of action, biochemical target interactions, antiparasitic or antibacterial activities, modulation of biological pathways, or biophysical characterization.

While the broader chemical classes to which this compound belongs, such as phenoxyacetic acid derivatives and compounds containing an amidine group, have been associated with a range of biological activities, including antimicrobial and antiparasitic effects, no such data exists specifically for this compound. Therefore, any discussion of its potential mechanisms would be speculative and not based on scientific evidence for this particular molecule.

Due to the absence of research data, the detailed article focusing solely on the chemical compound “this compound” as per the provided outline cannot be generated.

Computational and Theoretical Studies of 3 Amidinophenoxyacetic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Amidinophenoxyacetic Acid DerivativesFinally, this section would focus on QSAR studies, a method used to correlate variations in the chemical structure of a series of this compound derivatives with changes in their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

Without published data specific to this compound in these advanced computational areas, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. The absence of such studies suggests that this specific compound may not have been a focus of extensive research in the public domain to date.

Analytical Methodologies in 3 Amidinophenoxyacetic Acid Research

Chromatographic Techniques for Purification and Analysis of 3-Amidinophenoxyacetic Acid and its Metabolites (in research contexts)

Chromatographic techniques are fundamental in the separation and quantification of this compound and its related compounds from complex mixtures. The choice of method depends on the specific research question, the properties of the analyte, and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for purity assessment and quantification in research samples. A reversed-phase HPLC method is typically developed for compounds of this nature. nih.govchemrevlett.comresearchgate.net

The method development process involves a systematic optimization of several parameters to achieve adequate separation and detection. Key considerations include the selection of the stationary phase (column), the composition of the mobile phase, and the detection wavelength. Given the polar nature of this compound, a C18 column is a common choice for the stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure the separation of the main compound from any impurities or metabolites. chemrevlett.com The pH of the aqueous buffer is a critical parameter to control the ionization state of the acidic and basic functional groups of the molecule, thereby influencing its retention on the column. Detection is typically performed using a UV detector, as the aromatic ring in this compound provides a chromophore that absorbs in the UV range. nih.gov

Below is a table summarizing a typical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Validation of the developed HPLC method would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for quantitative analysis. mdpi.com

Gas Chromatography (GC) is generally employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability, a common characteristic of amino acids. thermofisher.com Therefore, derivatization is a mandatory step to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. thermofisher.comyoutube.com

A common derivatization strategy for compounds containing carboxylic acid and amine functionalities is silylation. thermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid and amidine groups into their corresponding trimethylsilyl (B98337) (TMS) esters and amides. This process significantly increases the volatility of the compound, allowing for its separation and detection by GC. thermofisher.com

The GC analysis would typically be performed on a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl methylpolysiloxane stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). lu.se GC-MS provides the added advantage of structural information, which can be invaluable for the identification of metabolites. nih.gov

The table below outlines a representative set of GC conditions for the analysis of derivatized this compound.

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for charged species like this compound. kantisto.nlscispace.com The separation in CE is based on the differential migration of analytes in an electric field. Given that this compound possesses both an acidic (carboxylic acid) and a basic (amidine) group, its charge is pH-dependent. This property can be exploited to optimize its separation.

For the analysis of acidic metabolites, CE-MS is a powerful technique. nih.gov The method can be optimized by adjusting the background electrolyte (BGE) composition and pH to achieve the desired separation selectivity and resolution. Due to the low concentrations often encountered in biological samples, various stacking techniques can be employed to enhance the sensitivity of the CE method. nih.gov Derivatization with a fluorescent tag can also be used to improve detection limits when using a fluorescence detector. springernature.com

A typical CE method for the analysis of this compound might involve the following conditions:

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector) |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic injection at 50 mbar for 5 s |

| Detection | Diode Array Detector (DAD) at 214 nm or Mass Spectrometry (MS) |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (excluding basic identification)

Spectroscopic methods are indispensable for the detailed structural characterization of this compound and for investigating its interactions and reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and for studying dynamic processes and reaction mechanisms. nih.gov While basic 1H and 13C NMR are used for routine structural confirmation, more advanced NMR techniques can provide deeper insights into the mechanistic aspects of reactions involving this compound. nih.gov

For instance, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, which is crucial for identifying reaction products and intermediates. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which can be important in understanding intermolecular interactions.

In the context of mechanistic studies, NMR can be used to monitor the progress of a reaction in real-time (in situ NMR), allowing for the identification of transient intermediates and the determination of reaction kinetics. nih.gov Isotope labeling studies, where specific atoms in this compound are replaced with their stable isotopes (e.g., 13C, 15N), can be particularly informative for tracing the fate of atoms during a chemical transformation. nih.gov

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of structural elucidation, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of ions, which can provide valuable information about their structure. nih.govrsc.org

For this compound, electrospray ionization (ESI) would be a suitable ionization method, producing a protonated molecule [M+H]+ in positive ion mode. Collision-induced dissociation (CID) of this precursor ion would lead to a series of fragment ions. The fragmentation pattern can be predicted based on the functional groups present in the molecule. libretexts.org Common fragmentation pathways for a molecule like this compound would include the loss of water (H2O) from the carboxylic acid group, the loss of carbon monoxide (CO), and cleavage of the ether bond. libretexts.org

The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and can be used to differentiate between isomers. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further aiding in their identification. youtube.com

A plausible fragmentation pathway for protonated this compound is outlined in the table below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| [M+H]+ | [M+H - H2O]+ | H2O | Loss of water from the carboxylic acid |

| [M+H]+ | [M+H - COOH2]+ | HCOOH | Loss of formic acid |

| [M+H]+ | [C7H8N2O]+ | C2H2O2 | Cleavage of the ether bond with hydrogen rearrangement |

| [M+H - H2O]+ | [M+H - H2O - CO]+ | CO | Loss of carbon monoxide from the acylium ion |

UV-Vis Spectroscopy for Concentration and Binding Studies

UV-Vis spectroscopy is a versatile and accessible technique used for the quantitative analysis of this compound and for characterizing its binding to target proteins, such as serine proteases. The principle of this method is based on the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the analyte and the path length of the light beam through the solution.

For concentration determination, a pure sample of this compound is dissolved in a suitable buffer, and its absorbance is measured across a range of ultraviolet and visible wavelengths to determine the wavelength of maximum absorbance (λmax). The aromatic nature of this compound, conferred by the phenyl ring, results in characteristic absorption in the UV range. Once the λmax and the molar absorptivity (a measure of how strongly the chemical species absorbs light at a given wavelength) are established, the concentration of the compound in unknown samples can be accurately calculated.

In binding studies, UV-Vis difference spectroscopy is often employed. When this compound binds to a biological target, such as the active site of an enzyme, the local environment of its chromophore changes. This change can lead to a shift in the λmax or a change in the molar absorptivity (hypochromism or hyperchromism). By monitoring these spectral changes upon titration of the target protein with the ligand, one can determine key binding parameters like the dissociation constant (Kd), which quantifies the affinity of the ligand for the protein. For instance, studies with structurally similar compounds like benzamidine (B55565) have shown distinct spectral changes upon binding to trypsin, indicating that this is a viable method for studying the interaction of this compound with its targets.

Table 1: Illustrative UV-Vis Spectroscopy Parameters for Binding Analysis (Note: Data is hypothetical and for illustrative purposes, as specific experimental values for this compound are not publicly available.)

| Parameter | Description | Exemplary Value |

|---|---|---|

| λmax (free ligand) | Wavelength of maximum absorbance for the unbound compound. | ~250 nm |

| λmax (bound ligand) | Wavelength of maximum absorbance for the protein-bound compound. | ~255 nm |

| Molar Absorptivity (ε) | A measure of light absorption per unit concentration and path length. | 15,000 M-1cm-1 |

| Spectral Shift (Δλ) | Change in λmax upon binding, indicating an altered electronic environment. | +5 nm |

| Difference Extinction Coefficient (Δε) | Change in molar absorptivity at a specific wavelength upon binding. | -1,500 M-1cm-1 |

Electrochemical Methods for this compound Detection and Quantification in Research Matrices

Electrochemical methods offer high sensitivity and selectivity for the detection and quantification of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be applied to study its redox behavior and to develop quantitative analytical methods. These techniques are particularly useful for analyzing the compound in complex biological fluids where other methods might suffer from interference.

The electrochemical activity of this compound is likely associated with the oxidation or reduction of its aromatic system or the amidine group. A typical experimental setup would involve a three-electrode system (working, reference, and counter electrodes) immersed in a solution containing the analyte in a suitable electrolyte.

In cyclic voltammetry, the potential of the working electrode is scanned linearly versus time, and the resulting current from the analyte's oxidation or reduction is measured. This provides qualitative information about the redox processes. For structurally related N-arylbenzamidines, CV studies have shown that these compounds can be electrochemically reduced. cdnsciencepub.com However, preparative electrooxidation of such amidines has been reported to be challenging due to the rapid passivation of the anode surface. cdnsciencepub.com

For quantitative analysis, DPV is often preferred due to its lower detection limits and better resolution. By constructing a calibration curve of peak current versus concentration under optimized conditions (e.g., pH, pulse amplitude, and scan rate), the concentration of this compound in research samples can be determined with high precision.

Table 2: Potential Parameters for Electrochemical Analysis of this compound (Note: These parameters are based on general knowledge of the electrochemistry of related aromatic amidines and would require experimental optimization.)

| Parameter | Technique | Typical Conditions/Values | Purpose |

|---|---|---|---|

| Working Electrode | CV, DPV | Glassy Carbon Electrode (GCE) | Provides a wide potential window and inert surface for redox reactions. |

| Reference Electrode | CV, DPV | Ag/AgCl | Provides a stable reference potential. |

| Supporting Electrolyte | CV, DPV | Phosphate Buffered Saline (PBS), pH 7.4 | Ensures conductivity and maintains constant pH. |

| Potential Range | CV | -1.5 V to +1.5 V | To identify oxidation and reduction peaks. |

| Scan Rate | CV | 100 mV/s | To study the kinetics of the electrode process. |

| Limit of Detection (LOD) | DPV | Low micromolar (µM) to nanomolar (nM) range | To determine the sensitivity of the quantitative method. |

Radiolabeling Techniques for Ligand Binding and Distribution Studies (in research models)

Radiolabeling is a highly sensitive technique used to trace the fate of molecules in biological systems. For this compound, incorporating a radioactive isotope allows for precise quantification in ligand binding assays and for visualizing its distribution in tissues and organs within research models. The choice of radionuclide depends on the specific application, with Carbon-14 (¹⁴C) and Tritium (B154650) (³H) being the most common isotopes for labeling small molecules.

Carbon-14 (¹⁴C) labeling is often preferred for metabolic stability. moravek.commoravek.com Since carbon is a fundamental component of the molecule's backbone, replacing a native ¹²C atom with ¹⁴C is unlikely to alter the compound's biological activity. moravek.com ¹⁴C-labeled this compound can be synthesized and used in quantitative whole-body autoradiography (QWBA) to provide a detailed picture of its distribution, accumulation, and elimination from various tissues over time. openmedscience.com It is also the gold standard for in vitro and in vivo metabolism and mass balance studies. openmedscience.comopenmedscience.com

Tritium (³H) is another valuable isotope for radiolabeling. openmedscience.com It can be introduced into the molecule through various chemical reactions, such as catalytic reduction of a suitable precursor with tritium gas. openmedscience.com Tritium labeling can achieve very high specific activity, which is advantageous for receptor binding assays where the concentration of the target is low. frontiersin.org The low energy of the beta particles emitted by tritium also allows for high-resolution autoradiography at the cellular level.

These radiolabeled versions of this compound are indispensable tools in preclinical drug development research. They enable definitive studies on pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), target engagement, and receptor occupancy, providing critical data for understanding the compound's behavior in a biological system.

Table 3: Common Radiolabeling Isotopes and Their Research Applications

| Isotope | Half-life | Emission Type | Key Advantages | Primary Research Applications |

|---|---|---|---|---|

| Carbon-14 (¹⁴C) | ~5,730 years | Beta (β⁻) | High metabolic stability; chemically identical to unlabeled compound. moravek.com | ADME studies, mass balance, quantitative whole-body autoradiography (QWBA). openmedscience.comopenmedscience.com |

| Tritium (³H) | ~12.3 years | Beta (β⁻) | High specific activity; suitable for high-resolution autoradiography. openmedscience.comfrontiersin.org | Receptor binding assays, in vitro ligand binding studies. |

Advanced Research Perspectives and Future Directions for 3 Amidinophenoxyacetic Acid

Development of Novel Synthetic Strategies for Advanced Analogs

The development of advanced analogs of 3-Amidinophenoxyacetic acid is crucial for expanding its therapeutic potential and exploring its structure-activity relationships. Novel synthetic strategies are continuously being explored to create a diverse range of derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

One promising approach involves the use of flow synthesis, a technique that offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. nih.gov For instance, a continuous-flow method has been successfully employed for the synthesis of 2-aminophenoxazin-3-ones, demonstrating the potential of this technology for the efficient production of complex heterocyclic compounds. nih.gov This methodology could be adapted for the synthesis of this compound analogs, enabling the rapid generation of a library of compounds for biological screening. nih.gov

Another innovative strategy is the use of DNA-encoded libraries (DELs) for the discovery of novel amidine-containing compounds. bohrium.comresearchgate.net DEL technology allows for the synthesis and screening of vast numbers of compounds, facilitating the identification of potent and selective ligands for various biological targets. bohrium.comresearchgate.net A recently developed hydroxylamine-mediated conversion of amino groups to amidines has been shown to be compatible with DNA-encoded library synthesis, opening up new avenues for the discovery of this compound-based therapeutics. bohrium.comrsc.org

Additionally, the exploration of new catalytic systems and reaction conditions can lead to the development of more efficient and versatile synthetic routes. For example, the use of novel catalysts could enable the selective functionalization of the this compound scaffold at positions that are difficult to access using traditional methods. This would allow for the creation of a wider range of analogs with unique structural features and biological activities.

Table 1: Comparison of Synthetic Strategies for this compound Analogs

| Strategy | Advantages | Disadvantages |

| Flow Synthesis | Improved reaction control, enhanced safety, scalability | Initial setup cost can be high |

| DNA-Encoded Libraries | Access to vast chemical space, high-throughput screening | Synthesis and screening can be complex |

| Novel Catalysis | Access to unique chemical space, improved efficiency | Catalyst development can be challenging |

Exploration of Undiscovered Biological Targets for Amidine Scaffolds

The amidine functional group is a key pharmacophore found in a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and antiparasitic effects. nih.gov While some biological targets of amidine-containing compounds are well-established, there is a vast and largely unexplored landscape of potential new targets.

One area of active research is the identification of novel protein targets for amidine scaffolds. Amidine derivatives have the potential to interact with a wide range of proteins through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and cation-π interactions. nih.gov These interactions can lead to the modulation of protein function, making amidine-containing compounds attractive candidates for the development of new drugs.

A variety of methods can be employed to identify new biological targets for amidine scaffolds. These include affinity chromatography, in-cell nuclear magnetic resonance, and native mass spectrometry. nih.gov Additionally, computational approaches such as molecular docking and virtual screening can be used to predict potential protein targets for amidine-containing compounds. nih.gov

Another promising avenue of research is the exploration of the potential of amidine scaffolds to target nucleic acids. Amidines have been shown to bind to the minor groove of DNA, particularly at AT-rich sequences. nih.govnih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. Further research is needed to explore the potential of this compound and its analogs to target specific DNA sequences and to develop them as anticancer or antiviral agents.

Table 2: Potential Undiscovered Biological Targets for Amidine Scaffolds

| Target Class | Examples | Potential Therapeutic Applications |

| Proteins | Kinases, proteases, GPCRs | Cancer, inflammation, infectious diseases |

| Nucleic Acids | DNA, RNA | Cancer, viral infections |

| Other Biomolecules | Lipids, carbohydrates | Metabolic disorders, infectious diseases |

Integration of Artificial Intelligence and Machine Learning in this compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and design. nih.govnih.govresearchgate.netmednexus.orgmdpi.com These powerful computational tools can be used to analyze large datasets, identify patterns, and make predictions, accelerating the process of drug development and reducing costs. nih.govnih.govresearchgate.netmednexus.orgmdpi.com

In the context of this compound design, AI and ML can be applied in several ways. For example, they can be used to:

Predict the biological activity of novel analogs: AI/ML models can be trained on existing data to predict the biological activity of new this compound analogs before they are synthesized. nih.gov This can help to prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Optimize the pharmacokinetic properties of lead compounds: AI/ML can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogs. nih.gov This information can be used to guide the design of compounds with improved pharmacokinetic profiles. nih.gov

Identify new biological targets: AI/ML algorithms can be used to analyze large biological datasets to identify new potential targets for this compound and its analogs. nih.gov

Several AI and ML techniques are particularly well-suited for drug design applications. These include:

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models are used to correlate the chemical structure of a compound with its biological activity. nih.gov These models can be used to predict the activity of new compounds and to guide the design of more potent analogs. nih.gov

Molecular docking: Molecular docking is a computational technique that is used to predict the binding mode of a small molecule to a protein target. nih.gov This information can be used to design compounds that bind more tightly to their target, leading to improved efficacy. nih.gov

Deep learning: Deep learning is a type of machine learning that is particularly well-suited for analyzing large and complex datasets. nih.govnih.gov Deep learning models can be used to predict a wide range of properties of small molecules, including their biological activity, toxicity, and pharmacokinetic properties. nih.govnih.gov

The integration of AI and ML into the design of this compound and its analogs has the potential to revolutionize the discovery and development of new drugs based on this scaffold.

Emerging Analytical Techniques for In Situ Monitoring of this compound Interactions

Understanding the interactions of this compound with its biological targets is essential for elucidating its mechanism of action and for the development of more effective drugs. Emerging analytical techniques are providing new tools for the in situ monitoring of these interactions, offering unprecedented insights into the dynamic processes that occur in living cells.

One such technique is time-lapse atomic force microscopy (AFM) , which can be used to visualize and quantify the binding of single molecules in real-time. nih.govresearchgate.net This technique has been used to study the binding of streptavidin to biotinylated DNA origami, demonstrating its potential for the investigation of protein-ligand interactions. nih.govresearchgate.net Time-lapse AFM could be used to study the binding of this compound to its protein targets, providing valuable information about the kinetics and thermodynamics of the interaction.

Another powerful technique is live-cell photoaffinity labeling , which allows for the identification of the binding partners of a small molecule in a native cellular environment. johnshopkins.edu In this technique, a photoreactive group is incorporated into the small molecule, which can be activated by light to form a covalent bond with its binding partner. johnshopkins.edu The labeled proteins can then be identified by mass spectrometry, providing a direct readout of the small molecule's interactome. johnshopkins.edu

Other emerging analytical techniques that could be applied to the study of this compound interactions include:

Surface plasmon resonance (SPR): SPR is a label-free technique that can be used to measure the binding affinity and kinetics of molecular interactions in real-time. dntb.gov.ua

Isothermal titration calorimetry (ITC): ITC is a thermodynamic technique that can be used to measure the enthalpy and entropy of binding, providing a complete thermodynamic profile of the interaction.

Fluorescent probe cellular binding assays (FPCBA): FPCBA is a method for quantifying the interactions of small molecules with native proteins in living cells. nih.gov

The application of these and other emerging analytical techniques will provide a deeper understanding of the molecular mechanisms underlying the biological activity of this compound, paving the way for the rational design of new and improved therapeutic agents.

Potential for this compound in Combinatorial Chemistry and High-Throughput Screening Libraries

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the discovery of new drug candidates. nih.govnih.govopenaccessjournals.comyoutube.com These technologies allow for the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the drug discovery process. nih.govnih.govopenaccessjournals.comyoutube.com

This compound is an ideal scaffold for the construction of combinatorial libraries. Its simple structure and the presence of multiple functional groups provide ample opportunities for chemical modification, allowing for the creation of a diverse range of analogs.

Several strategies can be employed for the synthesis of this compound-based combinatorial libraries. One approach is parallel synthesis , in which multiple compounds are synthesized simultaneously in a spatially addressable format. openaccessjournals.com This allows for the rapid generation of a large number of individual compounds, which can then be screened for their biological activity.

Another approach is encoded combinatorial chemistry , in which each compound in the library is tagged with a unique chemical identifier. nih.gov This allows for the screening of pooled libraries, with the identity of the active compounds being determined by decoding the tags. nih.gov

Once a library of this compound analogs has been synthesized, it can be screened using a variety of HTS assays. nih.govmdpi.comenamine.netnih.govthermofisher.com These assays can be designed to measure a wide range of biological activities, including enzyme inhibition, receptor binding, and cell-based responses. nih.govmdpi.comenamine.netnih.govthermofisher.com

The use of this compound in combinatorial chemistry and HTS libraries has the potential to lead to the discovery of new drug candidates for a variety of diseases. The diversity of the libraries that can be generated from this scaffold, coupled with the power of HTS, makes this a promising approach for the identification of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Amidinophenoxyacetic Acid, and what reaction conditions critically influence yield?

- Methodological Answer : The synthesis typically involves coupling phenoxyacetic acid derivatives with amidine groups. For example, carbodiimide-mediated coupling (e.g., EDC/NHS) is commonly used to form amide bonds under anhydrous conditions. Key parameters include pH control (6.5–7.5), temperature (0–4°C for activation, followed by room temperature for coupling), and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization improves yield .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water (0.1% TFA) gradients.

- NMR : H and C NMR confirm structural assignments (e.g., amidine proton resonances at δ 7.5–8.2 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]).

Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What storage conditions are optimal for maintaining this compound stability in laboratory settings?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid moisture, heat (>30°C), and incompatible materials (strong acids/oxidizers). Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to reduce byproduct formation?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound trisamine) to absorb unreacted reagents.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.

Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., catalyst loading, reaction time) .

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardized Assays : Validate activity using orthogonal assays (e.g., enzyme inhibition + cell-based viability tests).

- Data Imputation : Apply multiple imputation (MI) to handle missing data points, ensuring robustness via Rubin’s rules .

- Meta-Analysis : Pool datasets with random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent choice, cell line variability) .

Q. What strategies are effective for analyzing clustered data from repeated pharmacological measurements involving this compound?

- Methodological Answer : Use mixed-effects models to account for nested data (e.g., multiple observations per subject). For example:

Where represents random intercepts for each subject. Software like R (lme4 package) or SAS (PROC MIXED) implements these analyses. Sensitivity analyses (e.g., bootstrapping) confirm reproducibility .

Handling and Safety Considerations

Q. What precautions are advised when handling this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.